N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Description
N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H11F2N3OS and its molecular weight is 283.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide are synthesized and characterized for various applications, including pharmacological evaluations. For instance, Nafeesa et al. (2017) synthesized a series of N-substituted derivatives including similar functional groups and evaluated their antibacterial and anti-enzymatic potential, suggesting such compounds could have applications in developing new antibacterial agents (Nafeesa et al., 2017).
Antioxidant Activity
Compounds with acetamide derivatives have been evaluated for their antioxidant activity, highlighting their potential in oxidative stress-related research and applications. Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked derivatives and tested them for antioxidant activity, showing that some derivatives exhibited excellent activity greater than standard Ascorbic acid (Talapuru et al., 2014).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their use in coordination complexes, demonstrating significant antioxidant activity. This suggests potential applications in the development of antioxidant agents and in the study of metal coordination chemistry (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Research into N-substituted acetamide derivatives has shown potential antimicrobial and antitumor activities. For example, Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, suggesting applications in antimicrobial and cancer research (Siddiqui et al., 2014).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS/c1-17-5-4-15-12(17)19-7-11(18)16-10-6-8(13)2-3-9(10)14/h2-6H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVIKMYCTYUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325158 |
Source
|
Record name | N-(2,5-difluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50086569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303091-56-7 |
Source
|
Record name | N-(2,5-difluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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